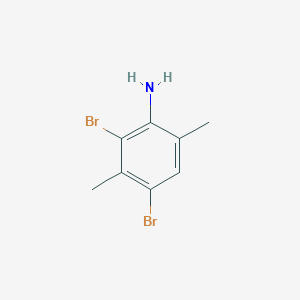

2,4-Dibromo-3,6-dimethylaniline

描述

Contextualization within Halogenated Anilines and Aryl Compounds Research

Halogenated anilines and their derivatives are a well-established class of compounds with diverse applications, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of halogen atoms onto the aniline (B41778) scaffold can significantly modify the compound's reactivity, lipophilicity, and biological activity. Research into halogenated anilines often focuses on the regioselective introduction of halogens, their influence on the basicity of the amino group, and their utility in cross-coupling reactions to form more complex molecular architectures.

The study of compounds like 2,4-Dibromo-3,6-dimethylaniline is informed by research on its isomers and related structures. For instance, the bromination of 2,6-dimethylaniline (B139824) has been shown to yield different products depending on the reaction conditions; in the presence of glacial acetic acid, 4-bromo-2,6-dimethylaniline (B44771) is the predominant product, while a strongly acidic medium can lead to the formation of 3-bromo-2,6-dimethylaniline. prepchem.comwikipedia.org This highlights the nuanced control required in the synthesis of specifically substituted anilines.

Furthermore, the crystal structure of related compounds, such as 2-bromo-4,6-dimethylaniline (B183183), has been elucidated, revealing details about hydrogen-bonded chains and halogen-halogen interactions in the solid state. nih.gov Such structural studies are vital for understanding the intermolecular forces that govern the properties of these materials.

Significance in Advanced Organic Synthesis and Material Science

While specific research on the applications of this compound is not widely published, the significance of its structural motifs can be inferred from the utility of its isomers. Brominated anilines are valuable precursors in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The bromine atoms can serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules.

Aryl amines, including dimethylaniline derivatives, are also integral to the development of advanced materials. wikipedia.org For example, they are used as precursors for N-heterocyclic carbenes (NHCs), which are important ligands for transition metal catalysts. The electronic and steric properties of the aniline moiety can be fine-tuned to modulate the activity and selectivity of the resulting catalyst.

The general class of dimethylanilines also finds use as promoters in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org While direct evidence for the use of this compound in these specific applications is scarce, its structure suggests potential as a building block in these areas.

Overview of Current Research Landscape and Future Directions

The current research landscape for this compound itself appears to be limited, with most available information coming from chemical suppliers. sigmaaldrich.combldpharm.comscbt.comchemsrc.comchemicalbook.com This suggests that the compound may be primarily used as a niche building block or intermediate rather than a subject of extensive academic study in its own right.

Future research could explore the specific synthesis of this compound and a thorough characterization of its physical and chemical properties. Investigating its reactivity in various organic transformations, such as Suzuki, Heck, and Buchwald-Hartwig coupling reactions, would be a valuable endeavor. Furthermore, exploring its potential in the synthesis of novel bioactive molecules or functional materials could open new avenues for its application. The study of its electrochemical properties and potential for biodegradation, similar to what has been done for 2,4-dimethylaniline (B123086), could also be a fruitful area of research. nih.gov

Given the importance of halogenated anilines, a more detailed examination of this compound could reveal unique properties and applications that have yet to be discovered.

Chemical Compound Data

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-3,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNARIZVVHGNNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408364 | |

| Record name | 2,4-dibromo-3,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-89-0 | |

| Record name | 2,4-dibromo-3,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Direct Bromination of Dimethylanilines

The primary route for synthesizing 2,4-Dibromo-3,6-dimethylaniline involves the direct bromination of a corresponding dimethylaniline. This method leverages the reactivity of the aromatic ring, which is significantly influenced by the substituents already present.

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. chemeurope.comwikipedia.org The mechanism for the bromination of dimethylanilines proceeds through a two-step process: the initial attack of the aromatic ring on the electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution reactions. ncert.nic.inlibretexts.org Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the benzene (B151609) ring through resonance. vaia.comwikipedia.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. ncert.nic.inwikipedia.org

The amino group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.orgncert.nic.in This is because the resonance structures that delocalize the nitrogen's lone pair place a negative charge on the ortho and para carbons, making these positions the most reactive towards an electron-poor electrophile. wikipedia.orgwikipedia.org In the context of producing this compound, the high reactivity conferred by the amino group can sometimes be problematic, leading to multiple brominations if not carefully controlled. libretexts.orgdoubtnut.com

Methyl groups are also activating groups and ortho, para-directors, although they are weaker than the amino group. libretexts.org They exert their influence through an inductive effect, donating electron density to the ring. libretexts.org In the synthesis of this compound from 3,5-dimethylaniline (B87155), the two methyl groups direct the incoming bromine electrophiles.

However, the presence of substituents on the aromatic ring also introduces steric effects. numberanalytics.com Bulky groups can hinder the approach of the electrophile to adjacent (ortho) positions. numberanalytics.comyoutube.com In the case of this compound synthesis, the methyl groups can sterically hinder the positions ortho to them, potentially influencing the final ratio of isomeric products. numberanalytics.com The size of the electrophile itself can also play a role; a larger electrophile will be more sensitive to steric hindrance. libretexts.org

The first step of electrophilic aromatic substitution involves the attack of the π electrons of the aromatic ring on the electrophile (in this case, a bromine species). This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemeurope.commasterorganicchemistry.comfiveable.me The formation of this complex temporarily disrupts the aromaticity of the ring. fiveable.me

The stability of the sigma complex is a key factor in determining the reaction rate. Electron-donating groups, such as the amino and methyl groups, stabilize the positive charge in the sigma complex, thus increasing the reaction rate. fiveable.me

In the final step of the mechanism, a base (which can be the solvent or another species in the reaction mixture) removes a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This restores the aromatic π system, leading to the final substituted product. masterorganicchemistry.com

Brominating Agents and Catalytic Systems

The choice of brominating agent and catalyst is crucial for controlling the regioselectivity and extent of bromination.

Molecular bromine (Br₂) itself is not typically electrophilic enough to react with aromatic rings unless they are highly activated. masterorganicchemistry.com To enhance the electrophilicity of bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often employed. libretexts.org The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.org The reaction of Br₂ with FeBr₃ generates a strongly electrophilic bromine species. libretexts.org While aniline (B41778) and its derivatives are highly reactive and can undergo bromination without a catalyst, even with just bromine water, the use of a Lewis acid can be a method to control the reaction, particularly when aiming for a specific di-substituted product like this compound. sciencemadness.orgallen.inwikipedia.org

N-Bromosuccinimide (NBS) for Targeted Bromination

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, favored for its ability to perform selective brominations. masterorganicchemistry.com Unlike liquid bromine, which can be hazardous and difficult to handle, NBS is a crystalline solid, making it a more convenient option. masterorganicchemistry.commanac-inc.co.jp It serves as a source for electrophilic bromine, particularly effective for the bromination of electron-rich aromatic systems such as anilines and phenols. wikipedia.orgcommonorganicchemistry.com

The reaction mechanism involves the electrophilic attack of the positively polarized bromine atom from NBS onto the activated aromatic ring. manac-inc.co.jp For anilines, the strong electron-donating nature of the amino group activates the ortho and para positions, making them susceptible to electrophilic aromatic substitution. commonorganicchemistry.com The regioselectivity of NBS bromination can be significantly influenced by the choice of solvent. For instance, using dimethylformamide (DMF) as the solvent often leads to high para-selectivity. wikipedia.org In the context of producing dibrominated anilines, controlling the stoichiometry of NBS and the reaction conditions is crucial to achieve the desired degree of halogenation while minimizing the formation of mono-brominated or tri-brominated byproducts.

**2.1.3. Regioselective Synthesis Strategies for Dibrominated Products

Achieving a specific substitution pattern on a polysubstituted aromatic ring, such as in this compound, requires precise control over the reaction's regioselectivity. General bromination of a dimethylaniline might yield a mixture of isomers. Therefore, more sophisticated strategies are employed to direct the electrophile to the desired positions.

One of the most effective methods for controlling regioselectivity in the bromination of anilines is through the use of a protecting group on the nitrogen atom. The highly activating and ortho-, para-directing amino group can be temporarily converted into an acetamido group (-NHCOCH₃). This is typically achieved by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride.

The acetamido group is still an ortho-, para-director and an activating group, but it is less powerful than the amino group. More importantly, its steric bulk hinders substitution at the ortho positions. This steric hindrance can be exploited to direct incoming electrophiles to other available positions. For a substrate like 3,5-dimethylaniline, after protection as N-acetyl-3,5-dimethylaniline, the positions ortho to the acetamido group (positions 2 and 6) and para (position 4) are activated. The bulky protecting group would favor bromination at the less hindered para position (position 4) and one of the ortho positions (position 2 or 6). Subsequent removal of the acetyl group, typically by acid or base hydrolysis, regenerates the amino group to yield the regioselectively brominated aniline. This strategy allows for a stepwise and controlled introduction of bromine atoms that might be difficult to achieve by direct bromination. manac-inc.co.jp

Directed ortho-metalation (DoM) is a powerful technique for achieving exclusive ortho-functionalization of an aromatic ring. wikipedia.org The strategy relies on a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination positions the lithium atom in close proximity to an ortho-proton, which is then abstracted by the strong alkyl lithium base to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with an electrophile, such as a bromine source (e.g., Br₂ or C₂Br₂Cl₄), to introduce a bromine atom specifically at that ortho position. wikipedia.org

Functional groups such as amides, tertiary amines, and carbamates are excellent DMGs. wikipedia.orguwindsor.ca To synthesize a specific isomer like this compound, one could envision a multi-step DoM strategy. For example, starting with a suitably protected 3,5-dimethylaniline where the protecting group also serves as a DMG (e.g., a pivalamide (B147659) or carbamate), the first lithiation and subsequent bromination would occur at an ortho position (2 or 6). Modification of the directing group or introduction of a second directing group could then facilitate a second DoM at another specific site, although this can be complex. The high regioselectivity of the DoM reaction makes it a superior choice over classical electrophilic aromatic substitution when a specific, and often sterically congested, isomer is the target. baranlab.orgorganic-chemistry.org

Regioselective Synthesis Strategies for Dibrominated Products

Alternative Synthetic Routes and Precursor Chemistry

The choice of starting material is fundamental to the successful synthesis of a target molecule. The substitution pattern of the precursor aniline dictates the positions susceptible to electrophilic attack.

The direct synthesis of this compound from 2,3-dimethylaniline (B142581) via electrophilic bromination is not a straightforward pathway. In electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the substituents already on the ring. The amino group is a powerful activating ortho-, para-director, while methyl groups are weaker activating ortho-, para-directors.

For 2,3-dimethylaniline, the positions available for substitution are 4, 5, and 6.

Position 4: Ortho to the C3-methyl group and para to the C2-methyl group.

Position 5: Para to the C2-methyl group and meta to the C3-methyl group.

Position 6: Ortho to the amino group and ortho to the C2-methyl group.

The amino group at C1 will most strongly direct an incoming electrophile to its ortho- (position 6) and para- (position 4, which is blocked by the methyl group in the target but considered in a general sense) positions. The methyl groups also activate their respective ortho and para positions. The most activated positions on the 2,3-dimethylaniline ring for bromination would be position 6 (ortho to the strongly activating amino group) and position 5 (para to the C2-methyl and ortho to the amino group). Therefore, direct bromination of 2,3-dimethylaniline would likely lead to a mixture of products, primarily 6-bromo- and 4-bromo-2,3-dimethylaniline, rather than the desired this compound.

Attempting to synthesize this compound from 2,5-dimethylaniline (B45416) would also present significant regiochemical challenges. The amino group at C1 is a potent ortho-, para-director, and the methyl groups at C2 and C5 are weaker ortho-, para-directors.

The open positions on the 2,5-dimethylaniline ring are 3, 4, and 6.

Position 3: Ortho to the C2-methyl group and meta to the C5-methyl group.

Position 4: Para to the C1-amino group and meta to both methyl groups.

Position 6: Ortho to the C1-amino group and ortho to the C5-methyl group.

The amino group will strongly direct bromination to its para position (position 4) and its ortho positions (positions 6 and 2, with 2 being blocked). Therefore, the primary products from the bromination of 2,5-dimethylaniline would be 4-bromo-2,5-dimethylaniline (B189024) and 6-bromo-2,5-dimethylaniline. Dibromination would likely yield 4,6-dibromo-2,5-dimethylaniline. This substitution pattern does not match the target compound, this compound. Consequently, neither 2,3-dimethylaniline nor 2,5-dimethylaniline are suitable precursors for the direct synthesis of this compound through conventional electrophilic bromination methods. A more logical precursor would be 3,5-dimethylaniline.

Preparation of Related Dibromo-dimethylaniline Isomers

The synthesis of specific dibromo-dimethylaniline isomers is a nuanced process, highly dependent on the choice of starting materials and the regioselectivity directed by reaction conditions. The substitution pattern of the initial aniline derivative and the nature of the brominating agent are critical factors that determine the final isomeric product.

Research into the bromination of dimethylaniline precursors reveals that reaction conditions can be manipulated to favor the formation of certain isomers over others. For instance, the bromination of 2,6-dimethylaniline (B139824) demonstrates a strong dependence on the acidity of the reaction medium. When 2,6-dimethylaniline is brominated in the presence of glacial acetic acid, the reaction predominantly yields 4-bromo-2,6-dimethylaniline (B44771) with a high yield of 80-85%. prepchem.com However, conducting the bromination in a strongly acidic environment leads to the formation of substantial amounts of 3-bromo-2,6-dimethylaniline, illustrating how pH can alter the position of electrophilic attack. prepchem.com

Alternative brominating agents can also be employed to achieve specific outcomes. N-bromosuccinimide (NBS) is a reagent often used for the bromination of activated aromatic systems under milder conditions, which can offer better regioselectivity compared to elemental bromine. wku.edu A documented synthesis for 2,6-dibromo-4-methylaniline (B181599) starts with p-toluidine, which is dissolved in chloroform (B151607) and treated with N-bromosuccinimide. chemicalbook.com This reaction proceeds at room temperature and yields the dibrominated product. chemicalbook.com

Beyond direct bromination, multi-step synthetic pathways have been developed for other related isomers. For example, 2,6-dibromoaniline (B42060) can be prepared through a Hoffman degradation reaction. chemicalbook.com This process involves treating 2,6-dibromobenzamide (B3175958) with bromine and potassium hydroxide, resulting in the formation of 2,6-dibromoaniline with a reported yield of 83%. chemicalbook.com Another established route to 2,6-dibromoaniline involves the bromination of sulfanilamide (B372717) followed by a desulfonation step to remove the sulfonyl group. orgsyn.org

These varied methodologies underscore the chemical versatility available for synthesizing a range of dibromoaniline isomers, each requiring a tailored approach to achieve the desired substitution pattern.

Research Findings on Isomer Preparation

| Starting Material | Reagents/Conditions | Primary Product(s) | Yield |

| 2,6-Dimethylaniline | Bromine, glacial acetic acid | 4-Bromo-2,6-dimethylaniline | 80-85% prepchem.com |

| 2,6-Dimethylaniline | Bromine, strongly acidic medium | 3-Bromo-2,6-dimethylaniline | Substantial amounts prepchem.com |

| p-Toluidine | N-Bromosuccinimide (NBS) in Chloroform | 2,6-Dibromo-4-methylaniline | 75% chemicalbook.com |

| 2,6-Dibromobenzamide | Bromine, Potassium Hydroxide (Hoffman degradation) | 2,6-Dibromoaniline | 83% chemicalbook.com |

| Sulfanilamide | 1. Bromination2. Desulfonation | 2,6-Dibromoaniline | 66–79% orgsyn.org |

Chemical Transformations and Reactivity Studies

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are fundamental transformations for the introduction of various functional groups. libretexts.org The success of these reactions typically depends on the electronic nature of the aromatic ring and the reaction conditions. researchgate.netlibretexts.org

Replacement of Bromine Atom with Various Nucleophiles

The bromine atoms on the 2,4-Dibromo-3,6-dimethylaniline ring are potential sites for nucleophilic attack. Generally, aryl halides require activation by electron-withdrawing groups for SNAr to occur efficiently. libretexts.org In the case of this compound, the amino group is an electron-donating group, which would generally disfavor nucleophilic aromatic substitution. However, the reaction can sometimes be driven forward under forcing conditions or with highly reactive nucleophiles.

Potential nucleophiles for the replacement of the bromine atoms could include:

Amines: To form diamino derivatives.

Alkoxides: To synthesize alkoxy-substituted anilines.

Thiolates: To produce aryl thioethers.

Due to the lack of specific studies on this compound, a data table of specific nucleophiles and their corresponding products and yields cannot be provided.

Mechanistic Insights into Leaving Group Behavior

The mechanism of nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-donating amino and methyl groups on this compound would likely destabilize the Meisenheimer complex, making the reaction less favorable compared to aryl halides with electron-withdrawing substituents. researchgate.net

The relative reactivity of the two bromine atoms at the C-2 and C-4 positions would also be a key factor. The bromine at the C-2 position is ortho to the amino group and a methyl group, while the bromine at the C-4 position is para to the amino group and meta to the two methyl groups. Steric hindrance from the ortho-methyl group could influence the accessibility of the C-2 bromine to incoming nucleophiles.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions are central to modern organic synthesis and are widely used in the preparation of complex molecules. nih.gov

Suzuki-Miyaura Coupling with Palladium Catalysts

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve the reaction with various boronic acids or their esters in the presence of a palladium catalyst and a base. The reaction could potentially lead to mono- or di-arylated products, depending on the stoichiometry of the reagents and the reaction conditions. The significant steric hindrance around the bromine atoms, particularly the one at the C-2 position flanked by two methyl groups, would likely pose a considerable challenge for this transformation.

A hypothetical reaction scheme is presented below:

| Catalyst System | Arylboronic Acid (ArB(OH)₂) | Potential Product(s) |

| Pd(PPh₃)₄ / Na₂CO₃ | Phenylboronic acid | 4-Bromo-3,6-dimethyl-2-phenylaniline |

| Pd(dppf)Cl₂ / K₃PO₄ | 4-Methoxyphenylboronic acid | 2,4-Bis(4-methoxyphenyl)-3,6-dimethylaniline |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific experimental data for this compound is not available.

Ullmann-Type Reactions and Steric Hindrance Effects

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. A variation, the Ullmann condensation, involves the coupling of an aryl halide with an alcohol, amine, or thiol. These reactions typically require high temperatures.

The significant steric hindrance in this compound, with methyl groups ortho to both bromine atoms, would be a major obstacle for Ullmann-type reactions. The bulky substituents would impede the approach of the reactants and the formation of the necessary intermediates on the copper catalyst surface. It is anticipated that harsh reaction conditions would be necessary, likely leading to low yields of the desired coupled products.

Sonogashira and Stille Couplings for Alkynylation

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated aromatic compounds. organic-chemistry.orgresearchgate.netscirp.org The Stille coupling, on the other hand, utilizes organotin reagents. organic-chemistry.org

Similar to other cross-coupling reactions, the success of Sonogashira and Stille couplings with this compound would be heavily influenced by steric factors. The reactivity of the two bromine atoms would likely differ, with the C-4 bromine being more susceptible to coupling than the more sterically encumbered C-2 bromine. Selective mono-alkynylation at the C-4 position might be achievable under carefully controlled conditions.

A general scheme for the Sonogashira coupling is as follows:

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Bromo-3,6-dimethyl-2-(phenylethynyl)aniline |

| Stille | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | 2,4-Bis(phenylethynyl)-3,6-dimethylaniline |

This table is for illustrative purposes and does not represent experimentally verified results for this compound.

Derivatization at the Amino Nitrogen

The amino group of this compound serves as a key site for various chemical modifications, including acylation, Schiff base formation, alkylation, and diazotization. These reactions are fundamental in creating more complex molecular architectures.

Acylation Reactions to Form Amides

The amino group of anilines can be readily acylated to form amides. This transformation is often employed to protect the amino group or to modify the electronic properties of the aromatic ring. libretexts.orgchemistrysteps.com The acylation of this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base, yields the corresponding N-aryl amide. nih.gov For instance, the reaction of this compound with acetic anhydride would produce N-(2,4-dibromo-3,6-dimethylphenyl)acetamide. sigmaaldrich.comchemspider.com The amide group, being less activating than the amino group, can prevent over-reactivity in subsequent electrophilic aromatic substitution reactions. chemistrysteps.com

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetic Anhydride | N-(2,4-dibromo-3,6-dimethylphenyl)acetamide sigmaaldrich.comchemspider.com |

| 2,4-Dimethylaniline (B123086) | Bromoacetyl bromide | 2-Bromo-N-(2,4-dimethylphenyl)acetamide chemicalbook.com |

| 2,6-Dimethylaniline (B139824) | 4-Bromophenylacetic acid | 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide nih.gov |

Schiff Base Formation with Aldehydes and Ketones

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comresearcherslinks.com This reaction typically proceeds under mild conditions, sometimes with acid catalysis, and involves the formation of a carbon-nitrogen double bond (azomethine group). masterorganicchemistry.com The reaction of this compound with an appropriate aldehyde or ketone would result in the formation of the corresponding Schiff base. These compounds are valuable intermediates in organic synthesis and can exhibit a range of biological activities. The use of alcoholic solvents like methanol (B129727) or ethanol (B145695) can sometimes lead to the formation of acetal (B89532) byproducts. researchgate.net

Table 2: General Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | N-(Aryl)aldimine |

| This compound | Ketone (R-CO-R') | N-(Aryl)ketimine |

Alkylation Reactions (e.g., with 1,2-dibromoethane)

The amino group of anilines can undergo N-alkylation with alkyl halides. The reaction of an aniline (B41778) with 1,2-dibromoethane (B42909) can lead to different products. For example, the alkylation of two equivalents of 2,4-dimethylaniline with 1,2-dibromoethane can produce a mixture of N,N'-bis(2,4-dimethylphenyl)ethylenediamine and the cyclized product, N,N'-bis(2,4-dimethylphenyl)piperazine. nih.gov This suggests that a similar reaction with this compound could potentially yield analogous ethylenediamine (B42938) or piperazine (B1678402) derivatives, depending on the reaction conditions.

Azide (B81097) Formation via Diazotization

Aryl azides are versatile intermediates in organic chemistry, often synthesized from the corresponding anilines. The process involves the diazotization of the aniline, followed by treatment with an azide source. scielo.br Diazotization is typically carried out by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. rsc.orggoogle.com The resulting diazonium salt of this compound can then react with a source like sodium azide to yield 1-azido-2,4-dibromo-3,6-dimethylbenzene. scielo.br It is important to note that due to the potential hazards of sodium azide, alternative methods for azide synthesis are being explored. scielo.br

Electrochemical Reactivity and Oxidation Mechanisms

The electrochemical behavior of anilines provides insight into their oxidation pathways and the reactivity of the resulting species. nih.gov

Anodic Oxidation Pathways

The anodic oxidation of aniline and its derivatives has been a subject of extensive study. nih.govopenaccessjournals.com The oxidation of p-halogenated anilines in aqueous sulfuric acid has been shown to proceed through different mechanisms depending on the substituents. For instance, the electrochemical oxidation of 2,4,6-tribromoaniline (B120722) and 2,4-dibromoaniline (B146533) can lead to the formation of substituted p-benzoquinones. The electrochemical oxidation of 2,4-dibromo-6-nitroaniline (B1580786) on a platinum electrode in aqueous sulfuric acid solutions reveals a single oxidation process at lower acid concentrations and a second process at higher concentrations. The initial step in the oxidation of substituted anilines is the formation of a radical cation, which can then undergo various follow-up reactions, including coupling and hydrolysis, leading to a variety of products. nih.gov

Dimerization and Halogenation in Electrochemical Processes

The electrochemical behavior of substituted anilines, such as this compound, is a subject of interest due to the potential for controlled synthesis of novel compounds through processes like dimerization and further halogenation. While specific studies focusing exclusively on the electrochemical dimerization and halogenation of this compound are not extensively detailed in the surveyed literature, general principles derived from the study of other substituted anilines provide a framework for understanding its potential reactivity.

Electrochemical oxidation of aniline and its derivatives is a known route to produce dimers, such as substituted benzidines and diphenylamines, through tail-to-tail and head-to-tail coupling of the initially formed radical cations. acs.org The distribution of these products is influenced by several factors, including the steric hindrance posed by substituents on the aniline ring, the concentration of the substrate, the current density, and the acidity or basicity of the solution. acs.org For instance, the formation of benzidines is often favored in strongly acidic solutions. acs.org

Furthermore, electrochemical methods offer a pathway for the controlled halogenation of aromatic compounds, including anilines. nih.govacs.org Recent advancements have demonstrated that the degree of halogenation, such as selective mono- or di-substitution, can be precisely controlled by manipulating the electrode potential. nih.govacs.org This technique avoids the need for chemical oxidants and can enhance reaction selectivity by controlling the generation of different reactive halogen species (e.g., X• or X+). nih.govacs.org Indirect electrochemical methods, utilizing mediators like halogen salts, can also be employed for carbon-heteroatom bond formations. oup.com

Given these principles, it is plausible that the electrochemical oxidation of this compound could lead to the formation of dimeric structures. The substitution pattern of the starting material would likely direct the coupling to specific positions on the aromatic ring. Similarly, applying controlled-potential electrochemical techniques in the presence of a halide source could potentially introduce additional halogen atoms onto the aromatic ring of this compound. However, without specific experimental data, the exact nature of the products and the optimal reaction conditions remain speculative.

The following table summarizes general findings from electrochemical studies on substituted anilines that can be considered relevant to this compound.

| Electrochemical Process | General Observations on Substituted Anilines | Potential Application to this compound |

| Anodic Dimerization | Formation of benzidine (B372746) and diphenylamine (B1679370) derivatives via radical cation coupling. acs.org Product distribution is dependent on steric factors and solution conditions. acs.org | Potential formation of novel dimeric structures. The existing bromo and methyl groups would influence the regioselectivity of the coupling. |

| Electrochemical Halogenation | Selective mono- or di-halogenation can be achieved by controlling the electrode potential. nih.govacs.org This method avoids the use of chemical oxidants. nih.govacs.org | Potential for further controlled bromination or chlorination to synthesize tri- or tetra-halogenated derivatives. |

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to molecular systems. These methods are fundamental to determining the electronic structure and predicting various chemical properties of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely-used computational method that calculates the electronic structure of molecules based on their electron density. aps.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2,4-Dibromo-3,6-dimethylaniline. A DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information about its electronic properties can be derived. For substituted anilines, DFT has been effectively used to understand how different substituents (like bromine and methyl groups) influence the molecule's geometry and electronic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comucsb.eduwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

Illustrative Data Table for FMO Analysis: This table is a hypothetical representation of data that would be generated from a DFT calculation.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.denih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:

Red regions indicate negative electrostatic potential, representing areas of high electron density that are attractive to electrophiles (positive charges).

Blue regions denote positive electrostatic potential, corresponding to areas of low electron density (electron-poor) that are susceptible to nucleophilic attack (negative charges).

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, and around the bromine atoms due to their high electronegativity. Positive potential might be located on the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu

A key aspect of NBO analysis is the study of delocalization effects, quantified through second-order perturbation theory. wisc.edu This analysis reveals hyperconjugative interactions, such as the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions stabilize the molecule. For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic ring's antibonding orbitals and the electronic interactions involving the bromine and methyl substituents.

Illustrative Data Table for NBO Analysis (Stabilization Energy): This table is a hypothetical representation of stabilization energies (E(2)) from NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C1-C2) | 45.50 |

| LP (1) N | π* (C5-C6) | 38.20 |

| σ (C-H) | σ* (C-Br) | 2.15 |

Reactivity Parameters and Electrophilic Attack Prediction

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. Key parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

These parameters are crucial for predicting how this compound would behave in chemical reactions. The amino group (-NH2) is a strong activating group that directs electrophiles to the ortho and para positions. ncert.nic.in However, in this compound, the ortho and para positions relative to the amino group are already substituted. Computational analysis would be essential to predict the most likely site for further electrophilic attack, considering the combined electronic and steric effects of the two bromine and two methyl groups. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. researchgate.net MD simulations are used to study the dynamic behavior of molecules, such as conformational changes and interactions with their environment (e.g., solvent molecules or biological macromolecules). nih.govscispace.comresearchgate.net

For this compound, an MD simulation could be used to understand its behavior in a solution, analyzing how it interacts with solvent molecules via hydrogen bonds or other non-covalent interactions. It could also be used to study its potential binding to a biological target, providing insights into its conformation and stability within a protein's active site, which is a common application for aniline (B41778) derivatives in drug discovery research. researchgate.net

Solvent Effects on Reaction Pathways

The surrounding solvent medium can significantly influence the reaction pathways of this compound. Computational models are employed to predict how different solvents can alter the energetics of transition states and intermediates, thereby affecting reaction rates and product distributions.

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This method is effective in capturing the bulk electrostatic effects of the solvent on the solute molecule. For instance, in reactions involving polar intermediates, a polar solvent would be expected to stabilize these species, thus lowering the activation energy of the reaction.

For more specific interactions, such as hydrogen bonding, explicit solvent models are utilized. In this approach, a number of solvent molecules are included directly in the quantum mechanical calculation. This allows for a detailed investigation of the specific interactions between the solute and the solvent molecules in the first solvation shell. nih.govnih.gov For electrophilic aromatic substitution reactions, the nature of the solvent can affect the stability of the arenium ion intermediate. quora.com Computational studies on similar halogenated compounds have shown that both the polarity of the solvent and its ability to form specific interactions like halogen bonds can be crucial in determining the reaction outcome. nih.govsmf.mx The choice of solvent can therefore be a critical parameter in the synthesis and subsequent reactions of this compound.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

¹H and ¹³C NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. By comparing the predicted chemical shifts with experimental data, it is possible to confirm the proposed structure of this compound. The following table provides an illustrative example of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational predictions and may differ from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 145.2 |

| C2 | - | 120.5 |

| C3 | - | 138.9 |

| C4 | - | 123.8 |

| C5 | 7.35 | 130.1 |

| C6 | - | 135.4 |

| C7 (CH₃) | 2.30 | 22.1 |

| C8 (CH₃) | 2.45 | 23.5 |

| N (NH₂) | 4.50 | - |

Vibrational Spectra (FT-IR) Analysis

Theoretical vibrational analysis is a powerful tool for interpreting Fourier-Transform Infrared (FT-IR) spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations are typically performed using DFT methods.

The predicted vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting scaled frequencies can then be compared with the experimental FT-IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. This analysis provides a detailed understanding of the molecular vibrations and confirms the presence of specific functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are illustrative values based on computational predictions and may differ from experimental values.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H stretching |

| 3050 | Aromatic C-H stretching |

| 2980 | Methyl C-H stretching |

| 1610 | Aromatic C=C stretching |

| 1480 | N-H bending |

| 1380 | Methyl C-H bending |

| 850 | C-Br stretching |

| 750 | C-H out-of-plane bending |

Non-linear Optical (NLO) Properties Calculations

The non-linear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict these properties and to guide the design of new NLO materials.

Hyperpolarizability Estimation

The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule. Computational methods, such as Time-Dependent Hartree-Fock (TDHF) and DFT, can be used to calculate the hyperpolarizability of this compound.

These calculations provide insight into the relationship between the molecular structure and the NLO properties. For instance, the presence of electron-donating groups (like the amino and methyl groups) and electron-withdrawing groups (like the bromine atoms) on the aniline ring can lead to a significant intramolecular charge transfer, which can enhance the hyperpolarizability. The predicted values of β can be used to assess the potential of this compound as an NLO material. Computational studies on similar aniline derivatives have demonstrated the utility of these methods in predicting NLO behavior.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR for Proton Environment and Coupling Constants

Proton NMR (¹H NMR) is a powerful technique for determining the number and type of hydrogen atoms in a molecule and their connectivity. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2,4-Dibromo-3,6-dimethylaniline, the aromatic proton, the amine protons, and the methyl protons will resonate at distinct chemical shifts.

For instance, in a related compound, 2-bromo-4,6-dimethylaniline (B183183), the aromatic protons appear as singlets at δ 7.15 and 7.14 ppm, while the amine (NH₂) protons are observed as a broad singlet at δ 3.93 ppm. nih.gov The two methyl groups (CH₃) also present as singlets at δ 2.22 and 2.21 ppm. nih.gov Similarly, for 4-bromo-2,6-dimethylaniline (B44771), the aromatic protons are seen at δ 7.044 ppm, the amine protons at δ 3.53 ppm, and the methyl protons at δ 2.123 ppm. chemicalbook.com

Spin-spin coupling, observed as the splitting of a single resonance into multiple peaks (a multiplet), provides information about neighboring non-equivalent protons. libretexts.org The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). libretexts.org The value of J is independent of the spectrometer's magnetic field strength. libretexts.org For aromatic systems, the coupling constants are characteristic of the substitution pattern. For example, three-bond coupling (³J) between vicinal protons on an aromatic ring can help distinguish between ortho, meta, and para relationships. organicchemistrydata.org

Interactive Data Table: ¹H NMR Data for Brominated Dimethylaniline Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Amine Protons (ppm) | Methyl Protons (ppm) |

| 2-bromo-4,6-dimethylaniline nih.gov | CDCl₃ | 7.15 (s, 1H), 7.14 (s, 1H) | 3.93 (s, 2H) | 2.22 (s, 3H), 2.21 (s, 3H) |

| 4-bromo-2,6-dimethylaniline chemicalbook.com | CDCl₃ | 7.044 | 3.53 | 2.123 |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. docbrown.info Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. youtube.com

For example, in N,N,2,6-tetramethylaniline, the para-carbon (C-4) chemical shift is observed at 124.72 ppm. mdpi.com The chemical shifts of carbons directly bonded to bromine will be significantly influenced by the halogen's electronegativity and will appear in a characteristic region of the spectrum. The carbons of the methyl groups will resonate at higher field (lower ppm values) compared to the aromatic carbons.

Interactive Data Table: ¹³C NMR Data for a Related Dimethylaniline

| Compound | Solvent | C-4 (ppm) |

| N,N,2,6-tetramethylaniline mdpi.com | Not specified | 124.72 |

In-situ NMR for Reaction Monitoring

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This method allows for the observation of the disappearance of starting materials, the appearance of products, and the formation of any transient intermediates. By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed. This technique is particularly valuable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like anilines. usp.br In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the droplets. This gentle process typically results in the formation of protonated molecules [M+H]⁺ or other adducts, allowing for the unambiguous determination of the molecular weight of this compound. sigmaaldrich.com The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This method is ideal for identifying and quantifying volatile and semi-volatile organic compounds, making it suitable for analyzing potential degradation products of this compound. nih.gov A sample mixture is first separated into its individual components by the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries. nist.gov This technique is crucial for assessing the purity of this compound and for studying its stability under various conditions.

X-ray Crystallography for Solid-State Structure Elucidation

As of late 2023, a detailed single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible crystallographic databases. Therefore, a definitive analysis of its crystal packing and intermolecular interactions based on experimental data is not possible at this time.

However, valuable insights into the expected solid-state behavior of this compound can be inferred from the crystallographic studies of its isomers and other closely related brominated aniline (B41778) derivatives. These studies reveal common motifs in crystal packing and the influential role of intermolecular forces, such as hydrogen and halogen bonds, in dictating the supramolecular architecture.

For instance, the crystal structure of 2-bromo-4,6-dimethylaniline , an isomer of the title compound, has been elucidated. nih.gov In this structure, two independent molecules are present in the asymmetric unit, and they are linked by N-H···N hydrogen bonds, forming chains. nih.gov The C-Br and C-N bond lengths are within expected ranges, and the structure also exhibits Type I halogen-halogen interactions. nih.gov

Similarly, the crystal structure of 4-bromo-2,6-dimethylaniline reveals that the asymmetric unit contains two independent molecules. researchgate.netnih.gov The molecules are linked by N-H···N hydrogen bonds, a common feature in the crystal packing of anilines. researchgate.netcam.ac.uk

In the case of 2,6-dibromo-4-methylaniline (B181599) , the molecules are linked by weak N-H···N hydrogen bonds, creating C(2) chains. researchgate.net The structure also displays short intramolecular N-H···Br contacts. researchgate.net

These examples consistently highlight the importance of N-H···N hydrogen bonding in the crystal engineering of brominated anilines. It is therefore highly probable that this compound would also exhibit similar intermolecular hydrogen bonding patterns.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Given the absence of a specific crystal structure for this compound, a detailed, quantitative analysis of its crystal packing and intermolecular interactions remains speculative. However, based on the analysis of its isomers, several key features can be anticipated:

Hydrogen Bonding: The primary and most influential intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The amino group (-NH2) provides two hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor. It is highly likely that N-H···N hydrogen bonds would be a dominant feature, leading to the formation of one-dimensional chains or more complex two or three-dimensional networks. nih.govresearchgate.netresearchgate.net Intramolecular N-H···Br hydrogen bonds may also be present, influencing the conformation of the molecule. researchgate.net

Halogen Bonding: The bromine atoms in the molecule could participate in halogen bonding (Br···Br or Br···N interactions). The study of 2-bromo-4,6-dimethylaniline revealed the presence of Type I halogen-halogen interactions, which are primarily driven by dispersion forces. nih.gov Depending on the specific packing arrangement, similar interactions could be observed in this compound.

π-Stacking: While not observed in the crystal structure of 2-bromo-4,6-dimethylaniline, π-π stacking interactions between the aromatic rings are a possibility in the solid state of this compound. nih.gov The presence and nature of such interactions would depend on the relative orientation of the molecules in the crystal lattice, which is influenced by the steric hindrance of the methyl and bromine substituents.

To provide a concrete analysis, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction is necessary. Such a study would provide precise details on the unit cell parameters, space group, and the geometric parameters of all intermolecular interactions, allowing for a comprehensive understanding of its solid-state architecture.

Applications in Advanced Materials and Medicinal Chemistry Research

Precursor in Complex Organic Compound Synthesis

2,4-Dibromo-3,6-dimethylaniline serves as a valuable starting material or intermediate in the synthesis of more complex organic molecules. Its structure, featuring bromine atoms and a reactive amine group on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. The bromine atoms can participate in cross-coupling reactions, while the amino group can be diazotized or undergo condensation reactions. These properties make it a versatile precursor for constructing intricate molecular architectures. For example, it is used in the synthesis of bidentate ligands through condensation reactions. iucr.org

Role in Dye and Pigment Production

Azo dyes, characterized by the -N=N- functional group, constitute a significant portion of the dyes used in various industries, including textiles and printing. nih.gov The synthesis of these dyes often involves the diazotization of a primary aromatic amine, such as an aniline (B41778) derivative, followed by a coupling reaction with a suitable coupling component. nih.govgoogle.com While direct evidence for the use of this compound in large-scale commercial dye production is not extensively documented in the provided results, its structural similarity to other aniline derivatives used in dye synthesis suggests its potential as a precursor. roadmaptozero.comnih.gov The presence of bromo- and methyl- substituents on the aniline ring would influence the final color and properties of the resulting dye. For instance, the historic pigment Tyrian purple is composed of 6,6'-dibromoindigo, highlighting the role of brominated precursors in achieving specific colors. mdpi.com

Intermediates in Pharmaceutical and Agrochemical Synthesis

The structural framework of this compound is found within various molecules of pharmaceutical and agrochemical interest. Its derivatives are key intermediates in the synthesis of a range of bioactive compounds. The bromine atoms on the aromatic ring provide sites for further chemical modification, enabling the creation of diverse molecular libraries for screening and development. The related compound, 4-Bromo-2,6-dimethylaniline (B44771), is a crucial intermediate in the synthesis of the HIV-1 therapy drug Rilpivirine. innospk.com This highlights the importance of brominated and methylated anilines in the pharmaceutical industry.

Scaffold for New Drug Development

The core structure of this compound can act as a scaffold, or a central framework, upon which new drug candidates are built. By modifying the functional groups and adding different substituents, chemists can explore structure-activity relationships to optimize the therapeutic properties of a lead compound. The aniline scaffold is a prominent feature in many therapeutic agents. nih.gov For example, brominated lactones synthesized from related compounds have shown significant antiproliferative activity against various cancer cell lines. grafiati.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Imidazoles, Indoles)

Aniline derivatives are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Quinolines: These bicyclic aromatic compounds are present in numerous natural alkaloids and synthetic drugs with diverse biological activities, including antimalarial, antibacterial, and anti-inflammatory properties. The synthesis of quinolines can be achieved through various methods, such as the Combes, Conrad-Limpach, and Friedländer reactions, which often utilize anilines as key reactants. organic-chemistry.orgnih.gov For example, substituted quinolines can be synthesized through the reaction of anilines with aldehydes and allylamines. rsc.org

Imidazoles: The imidazole (B134444) ring is a core component of several important biomolecules and pharmaceuticals. nih.gov The synthesis of substituted imidazoles can be accomplished through multicomponent reactions involving anilines, aldehydes, and other reagents. organic-chemistry.org For instance, a one-pot, four-component synthesis can yield 1,2,4-trisubstituted 1H-imidazoles from a mixture including a primary amine. organic-chemistry.org

Indoles: The indole (B1671886) nucleus is another privileged scaffold in drug discovery, found in many biologically active compounds. organic-chemistry.org The Fischer indole synthesis is a classic method that can utilize aniline derivatives to construct the indole ring system. organic-chemistry.org

The reactivity of the amino group and the potential for functionalization at the brominated positions make this compound a suitable precursor for generating substituted versions of these important heterocycles.

Applications in Material Science Research

The unique electronic and structural properties of this compound and its derivatives make them of interest in the field of material science. The presence of heavy bromine atoms can influence photophysical properties, and the aniline moiety can be incorporated into larger polymeric or molecular structures.

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property has led to the development of novel materials for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). While direct studies on the AIE properties of this compound itself were not found, its structural features are relevant to the design of AIE-active molecules (AIEgens). Many AIEgens are based on aromatic rotors, where intramolecular rotations in solution quench fluorescence, but are restricted in the aggregated state, leading to enhanced emission. The substituted aniline core can be a component of such systems. For example, derivatives of 4-Bromo-2,6-dimethylaniline have been used in the preparation of ethynyl-functionalized persistent perylene (B46583) diimide-multichromophores, which are relevant to advanced materials. sigmaaldrich.com

Conductive Polymers (e.g., Polyaniline derivatives)

The incorporation of this compound into conductive polymers, specifically as a derivative of polyaniline (PANI), is a niche area of research. While polyaniline itself is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity, the properties of its derivatives are highly dependent on the nature and position of the substituents on the aniline ring. mdpi.comresearchgate.net The introduction of substituents can significantly alter the polymer's electronic and physical properties. rsc.org

The presence of both electron-withdrawing bromine atoms and electron-donating methyl groups on the aniline monomer is expected to have a complex influence on the resulting polymer's conductivity. Generally, electron-donating groups can increase the electron density of the polymer backbone, which could potentially enhance conductivity. However, the steric hindrance introduced by the two methyl groups, in addition to the two bromine atoms, is predicted to be a dominant factor. rsc.org Bulky substituents tend to increase the torsion angle between adjacent rings in the polymer chain, disrupting the planarity and conjugation of the π-electron system. rsc.org This disruption impedes the movement of charge carriers (polarons and bipolarons) along the polymer backbone, leading to a significant decrease in electrical conductivity. mdpi.comrsc.org

Furthermore, electron-withdrawing substituents like bromine generally decrease the conductivity of polyaniline. researchgate.net The bromination of pre-synthesized polyaniline has been shown to decrease conductivity by several orders of magnitude. mdpi.com Therefore, the polymerization of this compound is anticipated to yield a polymer with significantly lower conductivity compared to unsubstituted polyaniline.

Research on copolymers of aniline with dibromoanilines has shown that increasing the proportion of the dibromoaniline monomer leads to a decrease in the electrical conductivity of the resulting copolymer. researchgate.net This further supports the expectation of low conductivity for a homopolymer of this compound. While the substitution may enhance solubility in organic solvents, a common challenge with pristine polyaniline, this improvement often comes at the cost of reduced electrical performance. researchgate.netresearchgate.net

No specific experimental data on the synthesis and conductivity of poly(this compound) is available in the reviewed literature. The following table provides a qualitative prediction of the effects of the substituents on the properties of the corresponding polyaniline derivative based on established principles of polymer chemistry.

| Property | Effect of 2,4-Dibromo Substitution | Effect of 3,6-Dimethyl Substitution | Predicted Overall Effect on Poly(this compound) |

| Electrical Conductivity | Decrease (Electron-withdrawing effect) | Decrease (Steric hindrance) | Significant Decrease |

| Solubility | Potential Increase | Increase (Disruption of interchain packing) | Likely Increased |

| Processability | Potential Increase | Increase | Likely Increased |

| Polymerization Reactivity | Decrease (Deactivation of the ring) | Potential Decrease (Steric hindrance) | Likely Decreased |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dibromo-3,6-dimethylaniline, and how can purity be validated?

- Methodology : The compound is typically synthesized via bromination of 3,6-dimethylaniline using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions. Reaction optimization includes temperature control (0–5°C to prevent over-bromination) and stoichiometric monitoring.

- Validation : Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed by melting point analysis. For structural confirmation, (in CDCl) and high-resolution mass spectrometry (HRMS) are employed. Cross-referencing with spectral libraries (e.g., PubChem) ensures accuracy .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology : Contradictions may arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures followed by differential scanning calorimetry (DSC) can identify polymorphs. For spectral data, compare shifts with analogs (e.g., 2-bromo-4,6-dimethylaniline, δ 2.2–2.4 ppm for methyl groups) and validate via X-ray crystallography if available .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodology : Use ion-pair HPLC with electrochemical detection to separate and quantify impurities like residual brominated intermediates. Column: C18, mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate: 1 mL/min. Limit of detection (LOD) can reach 0.1 ppm .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidative degradation of this compound in environmental or biological systems?

- Methodology : Study degradation using electro-Fenton processes (Fe/HO) or persulfate activation. Monitor intermediates via LC-MS/MS. For example, hydroxyl radicals (OH) preferentially attack the aromatic ring, forming quinone-like products. Kinetic modeling (pseudo-first-order) quantifies degradation rates under varying pH and oxidant concentrations .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling efficiency with phenylboronic acids under Pd catalysis. Steric hindrance from methyl groups reduces reactivity at the 3- and 6-positions. Electronic effects are probed via Hammett plots using substituents on the boronic acid. Reaction yields correlate with calculated frontier molecular orbitals (DFT studies) .

Q. What strategies address contradictions in reported biological activity data for brominated aniline derivatives?

- Methodology : Re-evaluate assays using standardized protocols. For cytotoxicity, use multiple cell lines (e.g., HepG2, HEK293) and controls (e.g., 2,6-dimethylaniline, a known tumor promoter). Dose-response curves (IC) and metabolomic profiling (via LC-QTOF-MS) clarify mechanisms. Contradictions may arise from metabolite variability (e.g., N-hydroxylation vs. ring oxidation) .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology : Use EPI Suite or COSMOtherm to estimate biodegradation half-lives and octanol-water partition coefficients (). Validate predictions with experimental soil column studies (aerobic/anaerobic conditions). Key parameters include hydrolysis rates (pH-dependent) and adsorption coefficients () for soil organic matter .

Data Contradiction Analysis

- Example : Conflicting reports on bromination regioselectivity (para vs. ortho substitution) may stem from solvent polarity or catalyst choice. Resolve by repeating reactions in DCM vs. DMF and analyzing products via /X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。